

Application Notes and Protocols for the Fabrication of Cr₂B Sputtering Targets

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Compound of Interest

Compound Name: Chromium boride (Cr₂B)

Cat. No.: B077157

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These application notes provide detailed protocols for the fabrication of high-quality Chromium Diboride (Cr₂B) sputtering targets. The protocols cover the primary fabrication methods: Hot Pressing, Spark Plasma Sintering (SPS), and Arc Melting, as well as essential pre-fabrication and post-fabrication procedures.

Introduction

Chromium diboride (Cr₂B) is a ceramic material known for its high hardness, excellent wear resistance, and good thermal and electrical conductivity. These properties make it a desirable material for thin-film coatings in a variety of applications, including protective layers on cutting tools, wear-resistant surfaces, and electronic components. Sputtering is a common physical vapor deposition (PVD) technique used to deposit these thin films, and the quality of the resulting film is highly dependent on the quality of the sputtering target.

This document outlines the critical steps for fabricating dense and pure Cr₂B sputtering targets to ensure reproducible and high-performance coatings.

Pre-Fabrication: Powder Preparation

The foundation of a high-quality sputtering target is the starting powder. The following protocol details the preparation of a homogenous Cr and B powder mixture.

Experimental Protocol: Powder Preparation

- Raw Material Selection:
 - Chromium (Cr) powder: Purity $\geq 99.5\%$, particle size $< 10\ \mu\text{m}$.
 - Amorphous Boron (B) powder: Purity $\geq 99\%$, particle size $< 1\ \mu\text{m}$.
- Stoichiometric Weighing:
 - Weigh the Cr and B powders in a stoichiometric ratio to form Cr_2B . The molar mass of Cr is approximately 52.00 g/mol and B is 10.81 g/mol. For every 1 mole of Cr, 2 moles of B are required.
- Mixing and Milling:
 - Place the weighed powders into a planetary ball mill jar.
 - Use tungsten carbide or hardened steel grinding media.
 - The ball-to-powder weight ratio should be between 5:1 and 10:1.
 - Mill the powders in an inert atmosphere (e.g., Argon) or a non-reactive liquid medium (e.g., ethanol) to prevent oxidation.
 - Mill for 12-24 hours at a rotational speed of 200-400 RPM to ensure a homogeneous mixture and reduce particle size.
- Drying (if wet milled):
 - If milled in a liquid medium, dry the powder mixture in a vacuum oven at 60-80°C for at least 12 hours or until all the solvent has evaporated.
- Powder Sieving:
 - Pass the dried, milled powder through a fine-mesh sieve (e.g., 200 mesh) to break up any agglomerates.

Fabrication Methods

The choice of fabrication method depends on the desired final density, purity, and grain size of the sputtering target.

Hot Pressing

Hot pressing is a widely used technique for consolidating ceramic powders into dense bodies.

Experimental Protocol: Hot Pressing

- Die Preparation:
 - Clean a graphite die and punches thoroughly.
 - Coat the internal surfaces of the die and the faces of the punches with a thin layer of boron nitride spray or slurry to act as a release agent and prevent reaction with the Cr_2B powder.
- Powder Loading:
 - Pour the prepared Cr_2B powder mixture into the die.
 - Level the powder and insert the top punch.
- Hot Pressing Cycle:
 - Place the die assembly into the hot press.
 - Evacuate the chamber to a pressure below 10^{-4} Torr.
 - Apply an initial low pressure (e.g., 5-10 MPa).
 - Heat the sample to the sintering temperature at a controlled rate (e.g., 10-20°C/min).
 - Once the desired sintering temperature is reached (see Table 1), increase the pressure to the final consolidation pressure.
 - Hold at the sintering temperature and pressure for the specified dwell time.

- After the dwell time, release the pressure and cool the sample down at a controlled rate (e.g., 15-25°C/min) to room temperature.
- Target Extraction:
 - Carefully extract the sintered target from the die.

Spark Plasma Sintering (SPS)

SPS is an advanced sintering technique that uses a pulsed DC current to rapidly heat the powder, resulting in shorter sintering times and finer grain structures compared to conventional hot pressing.

Experimental Protocol: Spark Plasma Sintering

- Die and Punch Preparation:
 - Use a graphite die and punches.
 - Line the die and cover the punch faces with graphite foil to ensure good electrical contact and prevent adhesion of the sintered target.
- Powder Loading:
 - Fill the die with the prepared Cr₂B powder.
- SPS Cycle:
 - Place the die assembly into the SPS chamber.
 - Evacuate the chamber to a high vacuum.
 - Apply a uniaxial pressure.
 - Heat the sample to the sintering temperature using a pulsed DC current. The heating rate can be very rapid (e.g., 100-200°C/min).
 - Hold at the sintering temperature and pressure for a short dwell time (see Table 1).^{[1][2]}

- After the dwell time, turn off the current and allow the sample to cool under pressure.
- Target Removal:
 - Once at room temperature, release the pressure and remove the densified target.

Arc Melting

Arc melting is a technique used to produce highly pure and dense materials by melting the constituent elements in an electric arc.

Experimental Protocol: Arc Melting

- Material Preparation:
 - Use high-purity Cr and B pieces or pre-compacted powder pellets.
- Chamber Preparation:
 - Place the materials on a water-cooled copper hearth inside the arc melter chamber.
 - Evacuate the chamber to a high vacuum and backfill with a high-purity inert gas (e.g., Argon). Repeat this process several times to ensure a pure atmosphere.
- Melting Process:
 - Strike an electric arc between a non-consumable tungsten electrode and the raw materials.
 - Melt the materials together to form an ingot.
 - To ensure homogeneity, flip the ingot and re-melt it multiple times (typically 3-5 times).
- Solidification and Cooling:
 - Allow the molten ingot to solidify on the water-cooled hearth.

Post-Fabrication Processing

After fabrication, the dense Cr_2B puck needs to be machined to the final target dimensions and bonded to a backing plate for use in a sputtering system.

Machining

Experimental Protocol: Machining

- Grinding:
 - Use diamond grinding wheels to machine the sintered or melted Cr_2B puck to the required diameter and thickness.
 - Employ a coolant to prevent thermal shock and cracking.
- Lapping and Polishing:
 - Lap the sputtering surface of the target using progressively finer diamond slurries to achieve a smooth, flat surface with a low surface roughness (typically $< 1 \mu\text{m Ra}$).
- Cleaning:
 - Thoroughly clean the machined target in an ultrasonic bath with appropriate solvents (e.g., acetone, isopropanol) to remove any contaminants from the machining process.
 - Dry the target in a clean environment.

Bonding to a Backing Plate

Bonding the ceramic Cr_2B target to a metallic backing plate (typically copper or a copper alloy) is crucial for providing mechanical support and efficient cooling during the sputtering process. Indium bonding is a common and effective method.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol: Indium Bonding

- Surface Preparation:
 - Ensure both the back of the Cr_2B target and the surface of the backing plate are clean and free of oxides or any other contaminants.

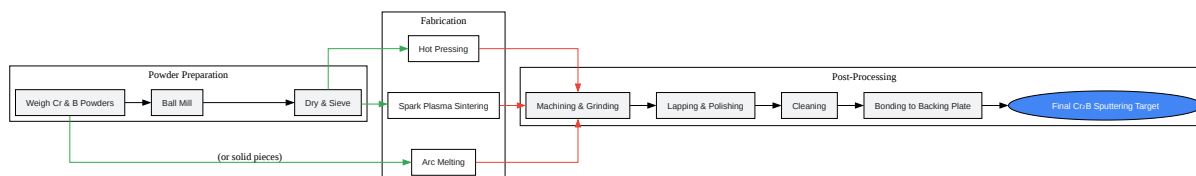
- A thin metallization layer (e.g., Ti, NiCr) may be sputtered onto the back of the Cr₂B target to promote adhesion with the indium solder.
- Indium Solder Application:
 - Place a preform of indium solder foil between the target and the backing plate. The thickness of the foil should be uniform.
- Bonding Process:
 - Place the assembly (backing plate, indium foil, target) in a vacuum hot press or a bonding station.
 - Heat the assembly to a temperature slightly above the melting point of indium (156.6°C), typically around 160-180°C, under a uniform pressure.
 - Hold at this temperature and pressure for a sufficient time to allow the indium to melt and form a uniform bond layer.
 - Cool the assembly slowly and uniformly to room temperature to minimize thermal stress.
- Bond Inspection:
 - Inspect the bond for any voids or defects using ultrasonic inspection or other non-destructive methods. A good bond is critical for effective thermal transfer.

Data Presentation

Table 1: Typical Fabrication Parameters for CrB₂ Sputtering Targets

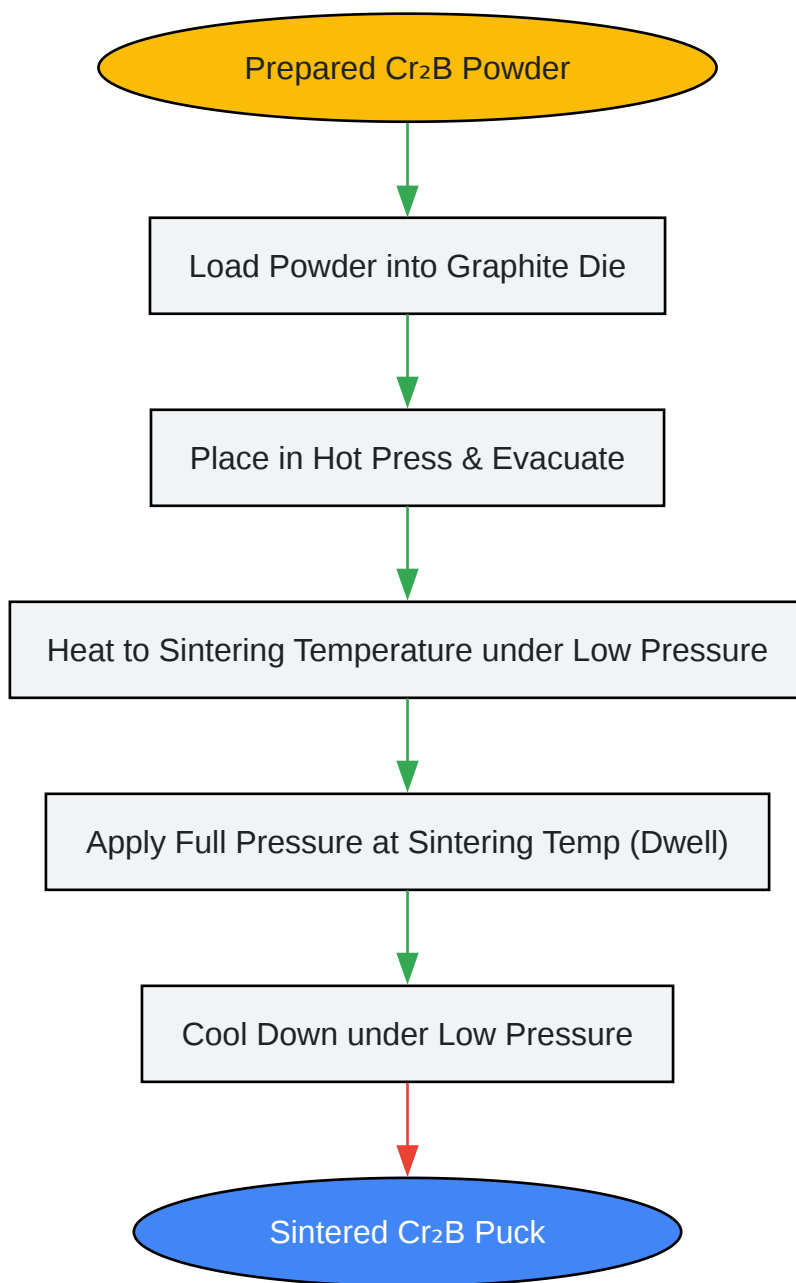
Parameter	Hot Pressing	Spark Plasma Sintering (SPS)
Sintering Temperature	1500 - 1900 °C	1100 - 1900 °C[1][2]
Applied Pressure	20 - 50 MPa	30 - 70 MPa[1][2]
Dwell Time	30 - 120 minutes	1 - 15 minutes[1][2]
Atmosphere	Vacuum or Inert Gas	Vacuum
Typical Relative Density	> 95%	> 98%[1][2]

Visualizations



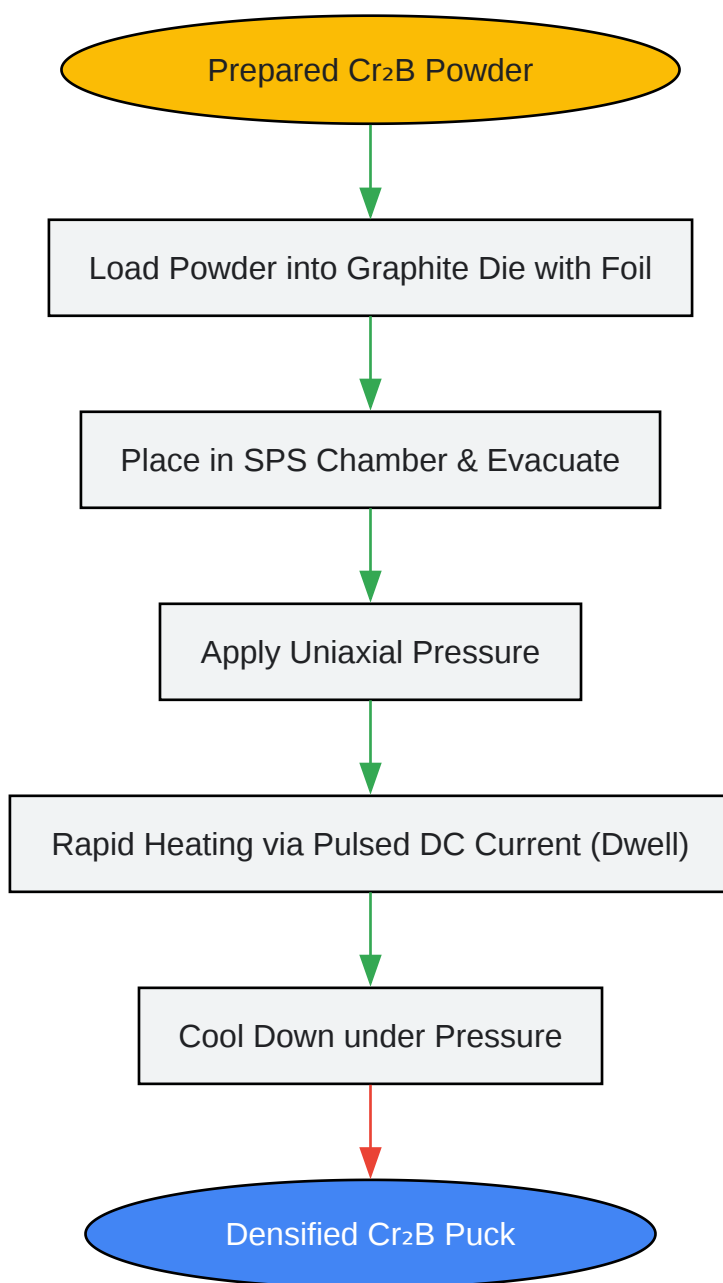
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Caption: Overall workflow for Cr₂B sputtering target fabrication.



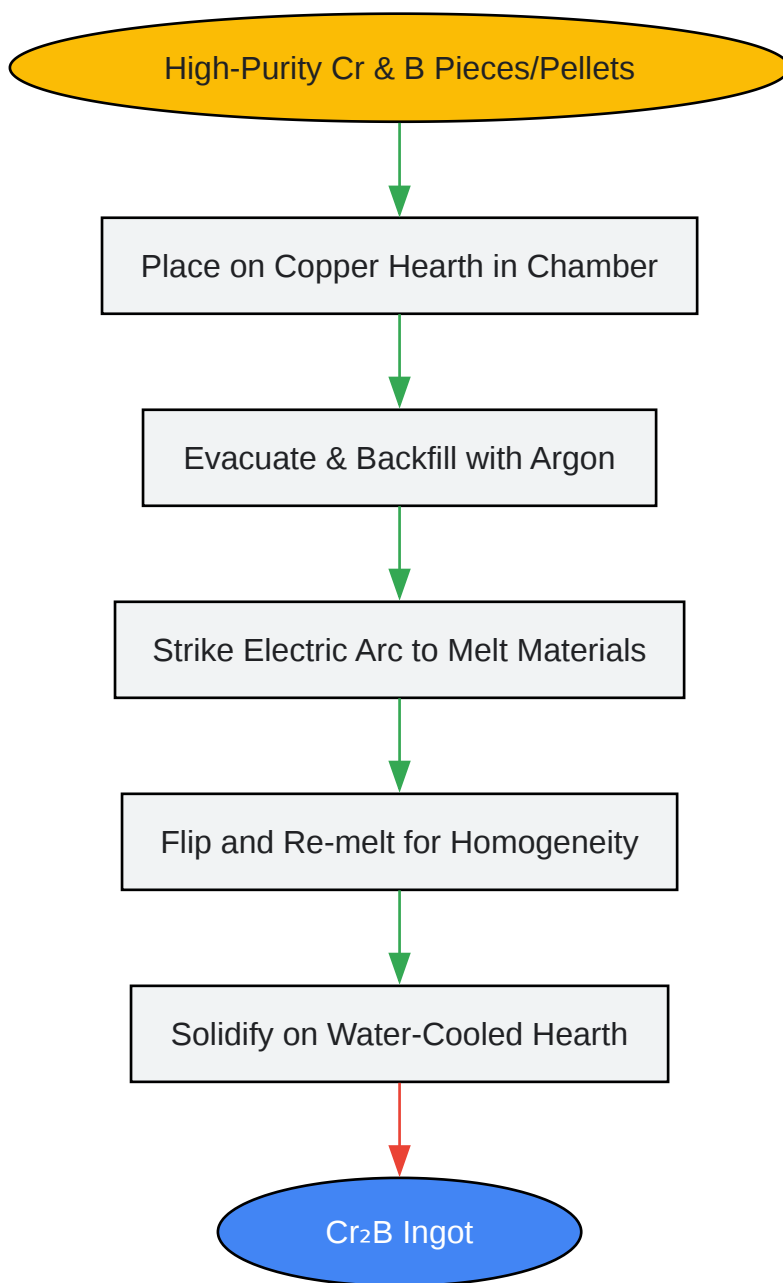
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Caption: Hot Pressing experimental workflow.



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Caption: Spark Plasma Sintering (SPS) experimental workflow.



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Caption: Arc Melting experimental workflow.

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